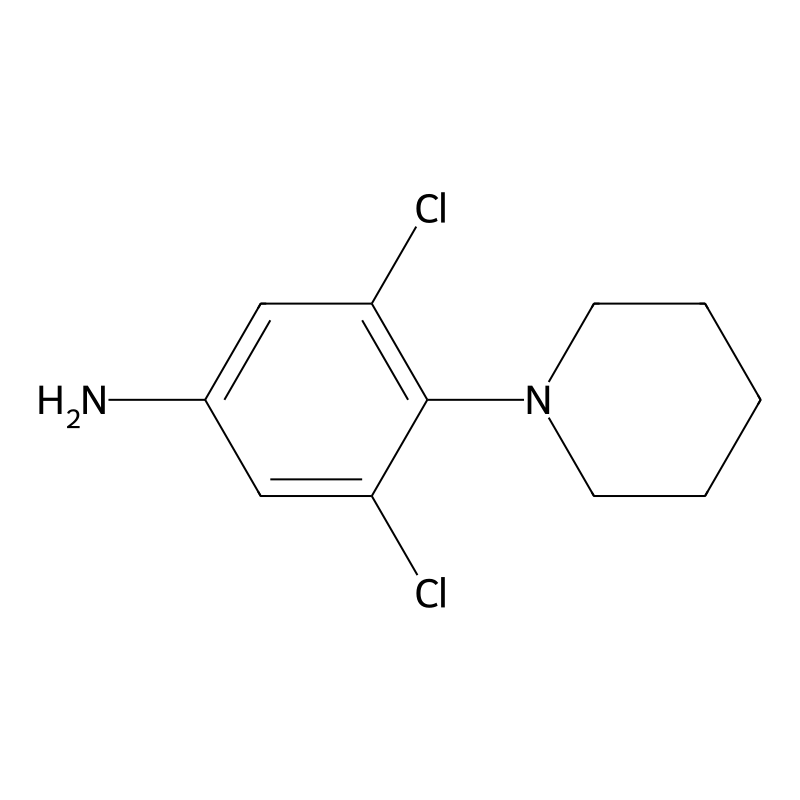

3,5-Dichloro-4-(piperidin-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of Application: 3,5-Dichloro-4-(piperidin-1-yl)aniline is a compound that has been identified as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of therapeutic agents due to the presence of the piperidine ring, which is known for its bioactive properties .

Methods of Application: The compound is typically synthesized and then further functionalized to create derivatives with potential medicinal properties. Techniques such as hydrogenation, cyclization, and amination are commonly employed to modify the piperidine ring and introduce additional pharmacophores .

Results: Derivatives of 3,5-Dichloro-4-(piperidin-1-yl)aniline have shown promise in preclinical studies, exhibiting activities such as enzyme inhibition and receptor modulation.

Application in Organic Synthesis

Scientific Field: Organic Synthesis

Summary of Application: In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures. Its dichloroaniline moiety can undergo various substitution reactions, enabling the creation of diverse organic compounds .

Methods of Application: Synthetic chemists utilize this compound in multicomponent reactions, where it reacts with other reagents under controlled conditions to yield the desired products. Reaction parameters like temperature, solvent, and catalysts are finely tuned to optimize yields and selectivity .

Application in Drug Discovery

Scientific Field: Drug Discovery

Summary of Application: The piperidine nucleus is a common feature in drug discovery, often contributing to the pharmacokinetic and pharmacodynamic profiles of new drug candidates. This particular compound is used to explore new therapeutic avenues due to its modifiable structure .

Methods of Application: High-throughput screening and structure-activity relationship (SAR) studies are conducted using derivatives of this compound. These methods involve synthesizing a library of compounds and testing them against biological targets to identify promising leads .

Results: Some derivatives have demonstrated significant biological activity, such as antiproliferative effects, by inhibiting key cellular processes. The results are typically quantified using assays that measure the degree of inhibition or activation of the target .

Application in Pharmacological Research

Scientific Field: Pharmacology

Summary of Application: 3,5-Dichloro-4-(piperidin-1-yl)aniline is investigated for its potential pharmacological applications. Its derivatives are studied for their therapeutic effects in various disease models .

Methods of Application: Animal models and in vitro assays are used to assess the efficacy and safety of the synthesized derivatives. Dosage, administration route, and treatment duration are critical parameters in these experiments .

Results: Promising outcomes include the prevention of induced colitis in vivo and potential antiviral activities against multiple viruses. These findings are supported by statistical analyses of the experimental data .

Application in Biological Studies

Scientific Field: Biology

Summary of Application: Biological studies utilize this compound to investigate the interaction of small molecules with biological systems. It serves as a probe to understand the molecular basis of diseases .

Methods of Application: Biochemical assays, such as binding studies and enzymatic activity measurements, are employed. The compound is often labeled with isotopes or fluorescent tags to facilitate detection .

Results: The interaction of the compound with various proteins and enzymes has been elucidated, providing insights into the mechanism of action of potential drugs.

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Summary of Application: In analytical chemistry, 3,5-Dichloro-4-(piperidin-1-yl)aniline is used as a standard or reference compound in the development of new analytical methods .

Methods of Application: It is used in techniques such as chromatography and spectroscopy to calibrate instruments and validate analytical procedures.

Results: The use of this compound has improved the accuracy and precision of analytical measurements, contributing to the quality control of chemical products.

Application in Anticancer Research

Scientific Field: Anticancer Research

Summary of Application: Piperidine derivatives, including those derived from 3,5-Dichloro-4-(piperidin-1-yl)aniline, are being explored for their anticancer properties. These compounds are studied for their ability to inhibit cancer cell growth and metastasis .

Methods of Application: The derivatives are synthesized and tested in vitro against various cancer cell lines. Techniques such as cell viability assays, flow cytometry, and Western blotting are used to assess the efficacy of the compounds .

Results: Some derivatives have shown promising results, reducing the proliferation of cancer cells and inducing apoptosis. The effectiveness of these compounds is quantified through statistical analysis of the experimental data .

Application in Antiviral Research

Scientific Field: Antiviral Research

Summary of Application: The piperidine moiety is a common feature in antiviral agents. Derivatives of 3,5-Dichloro-4-(piperidin-1-yl)aniline are investigated for their potential to act as antiviral compounds .

Methods of Application: Compounds are tested against a range of viruses, including influenza, herpes simplex, and coxsackievirus. Assays to measure viral replication and inhibition are employed .

Results: The synthesized compounds have exhibited antiviral activities against the tested viruses, with some showing significant inhibition of viral replication .

Application in Neuropharmacology

Scientific Field: Neuropharmacology

Summary of Application: Neuropharmacological studies utilize piperidine derivatives to explore treatments for neurological disorders. These studies focus on the interaction of these compounds with neural receptors and enzymes .

Methods of Application: Derivatives are tested in both in vivo and in vitro models of neurological diseases. Behavioral assays, electrophysiology, and neuroimaging are some of the methods used .

Results: Promising derivatives have been identified that modulate neural activity and show potential as treatments for conditions such as Alzheimer’s disease and schizophrenia .

Application in Agrochemical Research

Scientific Field: Agrochemical Research

Summary of Application: 3,5-Dichloro-4-(piperidin-1-yl)aniline is a precursor in the synthesis of agrochemicals, including pesticides and herbicides. Its derivatives are designed to target specific pests or plant pathogens .

Methods of Application: The compound is used to synthesize new agrochemicals, which are then tested for efficacy and selectivity in controlled agricultural settings .

Results: Derivatives have been developed that exhibit effective pest control properties, contributing to increased crop yields and reduced crop losses .

Application in Material Science

Scientific Field: Material Science

Summary of Application: In material science, piperidine derivatives are investigated for their potential use in creating new materials with unique properties, such as enhanced durability or conductivity .

Methods of Application: The derivatives are incorporated into polymers or other materials and tested for their physical properties using techniques like tensile testing and electrical conductivity measurements .

Results: Some derivatives have led to the development of materials with improved performance characteristics, which could have applications in various industries .

Application in Analytical Method Development

Summary of Application: Piperidine derivatives are used as reference standards in the development of new analytical methods to ensure the accuracy and reliability of chemical analyses .

Methods of Application: These compounds are used to calibrate analytical instruments and validate methods in chromatography, mass spectrometry, and spectroscopy .

Results: The use of these standards has resulted in more precise and accurate analytical techniques, which are crucial for quality control in the pharmaceutical and chemical industries .

3,5-Dichloro-4-(piperidin-1-yl)aniline is an organic compound characterized by a piperidine ring attached to a dichlorinated aniline structure. The chemical formula for this compound is CHClN, with a molecular weight of approximately 257.16 g/mol. The presence of chlorine atoms at the 3 and 5 positions of the aniline moiety contributes to its unique chemical properties, making it a subject of interest in various chemical and pharmaceutical research.

Additional Points

The reactivity of 3,5-Dichloro-4-(piperidin-1-yl)aniline can be attributed to its electrophilic aromatic substitution capabilities due to the electron-withdrawing nature of the chlorine atoms. It can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the aromatic ring, leading to the displacement of chlorine atoms. For example, reactions with amines or other nucleophiles can yield various derivatives, enhancing its utility in synthetic organic chemistry .

Synthesis of 3,5-Dichloro-4-(piperidin-1-yl)aniline typically involves several steps:

- Formation of the Aniline Derivative: Starting from commercially available aniline or its derivatives, chlorination is performed to introduce chlorine atoms at the 3 and 5 positions.

- Piperidine Attachment: The piperidine ring is introduced through nucleophilic substitution reactions where piperidine acts as a nucleophile attacking the activated aromatic system.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

3,5-Dichloro-4-(piperidin-1-yl)aniline finds applications primarily in medicinal chemistry as a building block for synthesizing various pharmaceuticals. Its derivatives may be explored for their potential use in treating bacterial infections or other diseases due to their biological activity. Additionally, it may serve as a precursor in the development of agrochemicals or dyes .

Interaction studies involving 3,5-Dichloro-4-(piperidin-1-yl)aniline typically focus on its binding affinity and inhibitory effects on specific biological targets. Research into similar compounds has indicated potential interactions with enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into how this compound interacts at the molecular level with target proteins, thereby elucidating its mechanism of action .

Several compounds share structural similarities with 3,5-Dichloro-4-(piperidin-1-yl)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Dichloroaniline | Dichlorinated aniline without piperidine | Primarily used as an intermediate in dye synthesis |

| 4-(Piperidin-1-yl)-2-chloroaniline | Chlorine at position 2 instead of 3 and 5 | Exhibits different biological activity profiles |

| N-(4-(Piperidin-1-yl)phenyl)-2-chloroacetamide | Contains an acetyl group | Demonstrates anti-inflammatory properties |

| 3,5-Difluoro-4-(piperidin-1-yl)aniline | Fluorine instead of chlorine | Potentially different pharmacokinetics and reactivity |

The uniqueness of 3,5-Dichloro-4-(piperidin-1-yl)aniline lies in its specific combination of chlorine substitution and piperidine attachment, which may lead to distinct biological activities compared to its analogs.

Fundamental Molecular Parameters

The molecular structure of 3,5-Dichloro-4-(piperidin-1-yl)aniline is characterized by the molecular formula C₁₁H₁₄Cl₂N₂, with a molecular weight of 245.15 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 3,5-dichloro-4-(piperidin-1-yl)aniline, reflecting its systematic nomenclature based on the aniline parent structure with specific substitution patterns [7] [8].

The compound can be represented by the Simplified Molecular Input Line Entry System notation: ClC1C=C(C=C(C=1N1CCCCC1)Cl)N, which provides a linear representation of its connectivity [1] [9]. The InChI Key CRDXXEBOXOCXCN-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications [1] [7].

Aromatic Ring System Configuration

The core structure consists of a benzene ring substituted with an amino group at the 1-position, chlorine atoms at the 3- and 5-positions, and a piperidine ring attached at the 4-position [1] [5]. This substitution pattern creates a unique electronic environment where the electron-withdrawing effects of the chlorine substituents are balanced by the electron-donating properties of both the amino group and the piperidine ring [5] [6].

The positioning of the chlorine atoms in the meta positions relative to the amino group is particularly significant for the compound's properties. This arrangement prevents direct conjugation between the amino group and the chlorine substituents, while still allowing for electronic interactions through the aromatic system [5] [6].

Piperidine Ring Conformation

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, adopts a chair conformation in most derivatives [10] [11] [12]. The attachment of the piperidine ring to the aromatic system occurs through the nitrogen atom, creating a tertiary amine linkage that significantly influences the overall molecular geometry [10] [11].

The piperidine ring conformation is influenced by the presence of the aromatic substituent, which can affect the preferred orientation of the ring relative to the benzene plane. Studies of similar piperidine-aniline systems have shown that the nitrogen atom can exhibit varying degrees of pyramidalization depending on the electronic environment [11] [13] [14].

Physical Properties

Basic Physical Characteristics

3,5-Dichloro-4-(piperidin-1-yl)aniline exists as a solid at room temperature, typically appearing as a crystalline material [1] [2] [8]. The compound exhibits a color range from white to cream to brown, with the tendency to darken upon exposure to light and air [2] [8] [15]. This photosensitivity is characteristic of many aromatic amines and requires careful storage conditions to maintain compound integrity [2] [8].

The compound demonstrates typical solid-state properties associated with aromatic amines, including moderate thermal stability and the ability to form crystalline structures [2] [8]. Commercial samples typically maintain a purity of 95% or higher, as determined by gas chromatographic analysis [2] [8] [16].

Thermal Properties

While specific thermal property data for 3,5-Dichloro-4-(piperidin-1-yl)aniline is limited in the available literature, the thermal behavior can be inferred from structurally related compounds. The parent compound 3,5-dichloroaniline exhibits a melting point range of 46-52°C and a boiling point of 259-260°C [5] [17] [15]. The addition of the piperidine ring is expected to increase both the melting and boiling points due to increased molecular weight and potential for intermolecular interactions [5] [17].

The compound's thermal stability is influenced by the presence of the aromatic amine functionality, which can undergo oxidation and degradation at elevated temperatures [5] [17]. Storage at reduced temperatures (2-8°C) is recommended to minimize thermal degradation and maintain compound integrity [2] [8].

Comparative Structural Analysis

Relationship to Parent Compounds

The structural features of 3,5-Dichloro-4-(piperidin-1-yl)aniline can be understood through comparison with its parent compounds. Aniline, with a molecular weight of 93.13 g/mol and a melting point of -6°C, serves as the basic aromatic amine framework [18]. The introduction of chlorine substituents in 3,5-dichloroaniline increases the molecular weight to 162.02 g/mol and raises the melting point to 46-52°C [5] [17].

The addition of the piperidine ring further increases the molecular complexity and weight to 245.15 g/mol [1] [2]. This structural elaboration is expected to significantly influence the physical properties, including increased melting point, altered solubility characteristics, and modified stability profiles [5] [17].

Electronic Structure Considerations

The electronic structure of 3,5-Dichloro-4-(piperidin-1-yl)aniline is characterized by the interaction between electron-withdrawing chlorine substituents and electron-donating amine functionalities [5] [6]. The chlorine atoms withdraw electron density from the aromatic ring through inductive effects, while the amino group and piperidine ring donate electron density through resonance and inductive effects [5] [6].

This electronic complexity creates a compound with unique reactivity patterns and physical properties that differ significantly from simple anilines or piperidine derivatives [5] [6]. The balance between electron-withdrawing and electron-donating effects influences the compound's basicity, nucleophilicity, and overall chemical behavior [5] [6].

Spectroscopic and Analytical Characteristics

Available Analytical Data

The characterization of 3,5-Dichloro-4-(piperidin-1-yl)aniline relies on standard analytical techniques commonly employed for organic compounds. Gas chromatographic analysis is routinely used for purity determination, with commercial samples typically achieving 95% minimum purity [2] [8] [16]. This analytical method provides reliable quantitative data for quality control and identification purposes [2] [8].

Mass spectrometric analysis can provide molecular weight confirmation and fragmentation patterns, although specific detailed spectral data for this compound is limited in the available literature [2] [8]. The molecular ion peak would be expected at m/z 245, corresponding to the molecular weight of the compound [2] [8].

Spectroscopic Properties

Infrared spectroscopy would be expected to show characteristic absorption bands for the aromatic C-H stretches, N-H stretches from the amino group, and C-Cl stretches from the chlorine substituents [5] [17]. The piperidine ring would contribute aliphatic C-H stretching and bending modes to the overall spectral profile [5] [17].

Nuclear magnetic resonance spectroscopy would provide detailed structural information about the aromatic protons, the piperidine ring protons, and the amino group protons [5] [17]. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern and would serve as definitive identification criteria [5] [17].